3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Overview
Description
Reagents: Piperazine and its derivatives.
Conditions: Nucleophilic substitution reactions.
Reaction: Coupling of the piperazine ring to the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions
-
Step 1: Synthesis of Pyrrolidine-2,5-dione Core
Reagents: Starting materials such as succinic anhydride and aniline derivatives.
Conditions: Reflux in an appropriate solvent like toluene or acetic acid.
Reaction: Formation of the pyrrolidine-2,5-dione ring through cyclization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to form hydroxyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of hydroxyl derivatives of the pyrrolidine-2,5-dione core.
Substitution: Introduction of various substituents on the piperazine ring, leading to a diverse range of derivatives.
Scientific Research Applications
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-aryl pyrrolidine-2,5-diones: Known for their inhibitory activity on carbonic anhydrase isoenzymes.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Studied for their antibacterial activity.
Uniqueness
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of a pyrrolidine-2,5-dione core, a furan ring, and a piperazine moiety. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for drug discovery and development.
Properties
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-4-2-5-15(12-14)23-18(24)13-16(19(23)25)21-7-9-22(10-8-21)20(26)17-6-3-11-27-17/h2-6,11-12,16H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSVKMRXLZYLLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.